4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the difluoromethyl and furyl groups. Key reagents and conditions often used in these reactions include:
Difluoromethylation: This step can be achieved using reagents such as difluoromethyl 2-pyridyl sulfone.
Furyl Group Introduction: The furyl group can be introduced through cross-coupling reactions involving furyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones and other derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts such as vanadium pentoxide.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., dimethyl sulfoxide) are used.
Major Products
Oxidation Products: Alkoxy- and dialkoxydihydrofurans, 5-alkoxy-2(5H)-furanones.
Substitution Products: Various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
4-(DIFLUOROMETHYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and bioavailability, while the furyl group contributes to its reactivity and binding affinity. Key pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(DIFLUOROMETHYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its combination of difluoromethyl and furyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11F2N3O |
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Molecular Weight |
263.24 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H11F2N3O/c1-7-11-8(12(14)15)6-9(10-4-3-5-19-10)16-13(11)18(2)17-7/h3-6,12H,1-2H3 |
InChI Key |
HAXWZUURJMSEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C |
Origin of Product |
United States |
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